N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features both indole and thiophene moieties. These structural components are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Thiophene Group: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors and other advanced techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the thiophene or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide
- N-(2-(thiophen-2-yl)ethyl)indole-2-sulfonamide
- N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzene-2-sulfonamide
Uniqueness
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of indole and thiophene rings, which are both known for their biological activity. This dual functionality might confer unique properties, such as enhanced binding affinity or specificity for certain biological targets.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S3/c21-25(22,18-8-4-12-24-18)19-13-16(17-7-3-11-23-17)20-10-9-14-5-1-2-6-15(14)20/h1-8,11-12,16,19H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQGAYHYFCKCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.